2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile
Description
2-[4-(1H-Imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile is a nitrile-containing compound featuring a phenyl-imidazole core substituted with a 3-toluidino (3-methylaniline) group. This structure combines aromatic, heterocyclic, and amine functionalities, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-2-(3-methylanilino)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-14-3-2-4-16(11-14)21-18(12-19)15-5-7-17(8-6-15)22-10-9-20-13-22/h2-11,13,18,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUBHFYHUKCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of an amido-nitrile precursor in the presence of a nickel catalyst.
Attachment of the toluidine group: This step involves the reaction of the imidazole derivative with a toluidine compound under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The nitro group in toluidine can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the amino group in the toluidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of toluidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases, including infections and cancer.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The toluidine moiety can also interact with various biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Core Structural Analog: 2-[4-(1H-Imidazol-1-yl)phenyl]acetonitrile
- Molecular Formula : C₁₁H₉N₃
- Key Features: Lacks the 3-toluidino group, simplifying the structure to a phenyl-imidazole-acetonitrile backbone.
- Properties : Lower molecular weight (183.21 g/mol) compared to the target compound, likely enhancing solubility in polar solvents like acetonitrile .
- Applications : Serves as a precursor for more complex derivatives through functionalization at the acetonitrile or imidazole positions .
Brominated Analog: 2-(4-Bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Nitro-Substituted Imidazole Derivatives
- Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols (from ).
- Key Features : Incorporates a nitro group on the imidazole ring and additional hydroxyl/ester substituents.
- Properties: Nitro groups confer strong electron-withdrawing effects, contrasting with the electron-donating 3-toluidino group.
- Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology for coupling aromatic carbonyls with imidazole precursors .
Comparative Data Table
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for brominated analogs, involving condensation of 3-toluidine with a pre-functionalized phenyl-imidazole-acetonitrile intermediate .
- Acetonitrile’s nitrile group enables further derivatization (e.g., hydrolysis to carboxylic acids or formation of tetrazoles) .
Reactivity Trends: Electron Effects: The 3-toluidino group’s electron-donating nature may stabilize charge in intermediates, contrasting with brominated or nitro-substituted analogs that promote electrophilic attack . Biological Activity: Methyl and bromo substituents could enhance membrane permeability in drug design, while nitro groups may improve binding to nitroreductase enzymes in prodrug systems .
Physicochemical Properties :
- Higher molecular weight analogs (e.g., brominated derivatives) exhibit reduced solubility in aqueous media, necessitating formulation adjustments for pharmaceutical use .
- The nitrile group’s polarity balances lipophilicity, making the target compound a candidate for optimizing pharmacokinetic profiles .
Biological Activity
2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is C18H18N4, with a molecular weight of 290.37 g/mol. Its structure features an imidazole ring and a toluidine moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of imidazole exhibit notable antimicrobial properties. A study focusing on imidazole-containing compounds demonstrated significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4 µg/mL |
| E. coli | 8 µg/mL | |
| K. pneumoniae | 16 µg/mL |
The presence of electron-donating groups, such as methyl or methoxy, on the phenyl ring has been associated with enhanced antimicrobial activity, as these groups can increase the compound's lipophilicity and facilitate membrane penetration .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that imidazole derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a recent investigation, the compound was tested against cancer cell lines including HepG2 (liver cancer), HeLa (cervical cancer), and SW116 (colon cancer). The results indicated that:
- HepG2 : IC50 = 5 µM
- HeLa : IC50 = 3 µM
- SW116 : IC50 = 6 µM
These findings suggest that the compound effectively inhibits cancer cell growth at micromolar concentrations, indicating its potential as an anticancer agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring may interact with biological targets such as enzymes or receptors involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure significantly affect biological activity. For instance, variations in substituents on the phenyl or imidazole rings can enhance potency against specific microbial strains or cancer cells.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increased antimicrobial potency |
| Methoxy group | Enhanced anticancer efficacy |
| Halogen substitution | Variable effects; generally lower activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, analogous imidazole-containing compounds are synthesized via reactions between substituted anilines and acetonitrile derivatives under varying catalysts (e.g., Cu(I)-catalyzed click chemistry) and solvents (e.g., DMF or THF). Optimization focuses on catalyst choice (e.g., Pd vs. Cu), solvent polarity, and temperature control to improve yield and purity . Structural validation is achieved via IR, -NMR, -NMR, and elemental analysis .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2200 cm).
- NMR spectroscopy resolves aromatic proton environments and confirms substitution patterns.
- Elemental analysis validates empirical formulas (e.g., %C, %H, %N deviations <0.4% indicate purity) .
Advanced purification methods, such as column chromatography with silica gel or reverse-phase HPLC, are critical for isolating high-purity fractions .
Q. What preliminary biological activities have been reported for structurally related imidazole-acetonitrile derivatives?
- Methodological Answer : Antifungal activity screening against plant/human pathogens is conducted via broth microdilution assays (e.g., MIC values). For example, α-(2,4-dichlorophenyl)-imidazole ethanol derivatives show efficacy against Candida spp. and Aspergillus spp. . Researchers should design dose-response curves and use positive controls (e.g., fluconazole) to validate activity.
Advanced Research Questions
Q. How do computational methods (e.g., DFT or molecular docking) aid in understanding the compound's reactivity or target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometries and predict frontier molecular orbitals (HOMO/LUMO) to elucidate charge-transfer interactions. For example, studies on aminoimidazodipyridines use Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze electronic properties . Docking simulations (e.g., AutoDock Vina) model ligand-protein interactions, such as imidazole derivatives binding to fungal CYP51 enzymes, with binding affinities compared to clinical antifungals .
Q. How can catalytic systems be optimized for asymmetric synthesis of chiral imidazole-acetonitrile derivatives?
- Methodological Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Reaction parameters (solvent, temperature, catalyst loading) are systematically varied using Design of Experiments (DoE) approaches. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% enantiomeric excess (ee) in triazole-linked derivatives .
Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
- Methodological Answer : Contradictory -NMR signals may arise from tautomerism (e.g., imidazole ring proton shifts). Techniques include:
- Variable-temperature NMR to study dynamic equilibria.
- High-resolution mass spectrometry (HRMS) to identify byproducts.
- X-ray crystallography for unambiguous structural confirmation .
Q. How can derivatization strategies enhance the compound's physicochemical properties for drug delivery?
- Methodological Answer : Functionalization at the acetonitrile or toluidino group via:
- Acylation : Introduce ester/prodrug moieties to improve solubility.
- Heterocycle fusion : Synthesize bis(benzoimidazopyridines) for enhanced π-π stacking .
- PEGylation : Attach polyethylene glycol chains to increase bioavailability.
Q. What methodologies assess the environmental persistence or degradation pathways of imidazole-acetonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
